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For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxycodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the body,

leading to the formation of several metabolites. While the primary metabolic pathways involving

N-demethylation to noroxycodone and O-demethylation to oxymorphone are well-documented,

a comprehensive understanding of all metabolic products is crucial for a complete

pharmacokinetic and pharmacodynamic profile. This technical guide focuses on nor-6α-

oxycodol, a secondary metabolite of oxycodone formed through the 6-keto-reduction pathway

followed by N-demethylation. This document provides a detailed overview of its chemical

properties, metabolic formation, analytical detection methodologies, and available quantitative

data.

Chemical and Physical Properties
Nor-6α-oxycodol is a derivative of oxycodone lacking the N-methyl group and having the 6-keto

group reduced to a hydroxyl group. Its fundamental properties are summarized in the table

below.
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Property Value Reference

Molecular Formula C₁₇H₂₁NO₄ [1]

Molar Mass 303.35 g/mol [1]

CAS Number 116499-16-2 [1]

Formal Name
4,5α-epoxy-3-methoxy-

morphinan-6α,14-diol
[1]

Synonyms
alpha-noroxycodol, Nor-6-

alpha-Oxycodol
[1]

Metabolic Pathway of Nor-6α-Oxycodol Formation
Nor-6α-oxycodol is not a primary metabolite of oxycodone but is formed through a multi-step

metabolic cascade. The initial step involves the 6-keto reduction of oxycodone to 6α-oxycodol.

Subsequently, 6α-oxycodol undergoes N-demethylation to yield nor-6α-oxycodol.[2] While the

specific cytochrome P450 (CYP) enzyme responsible for the N-demethylation of 6α-oxycodol

has not been definitively identified in the reviewed literature, CYP3A4 is the primary enzyme

responsible for the N-demethylation of the parent compound, oxycodone, to noroxycodone.[2]

It is therefore highly probable that CYP3A4 also mediates the N-demethylation of 6α-oxycodol.

Oxycodone 6α-Oxycodol6-Keto-reduction Nor-6α-OxycodolN-demethylation (likely CYP3A4)
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Metabolic pathway of oxycodone to nor-6α-oxycodol.

Pharmacokinetics
Specific pharmacokinetic parameters for nor-6α-oxycodol, such as maximum plasma

concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination

half-life, have not been reported in the reviewed scientific literature. Research has primarily

focused on the more abundant metabolites of oxycodone. However, a pilot dosing study in a

single male subject who received a 10 mg immediate-release tablet of oxycodone detected 6α-
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oxycodol for up to 9 hours post-administration.[3][4] This suggests that its downstream

metabolite, nor-6α-oxycodol, would likely also be present within this timeframe, albeit at

probably lower concentrations.

Quantitative Data
Quantitative data for nor-6α-oxycodol in biological matrices is scarce. However, a validated LC-

MS/MS method has been developed for the quantification of its precursor, 6α-oxycodol, in

human blood.[3][4] The key validation parameters for 6α-oxycodol from this study are

presented below, which can serve as a benchmark for the development of analytical methods

for nor-6α-oxycodol.

Analyte Matrix Method
LOQ
(ng/mL)

Calibration
Range
(ng/mL)

Reference

6α-Oxycodol Human Blood LC-MS/MS 0.5 0.5 - 25 [3][4]

Experimental Protocols
While a specific protocol for the analysis of nor-6α-oxycodol was not found, the following is a

detailed methodology for the quantification of its precursor, 6α-oxycodol, in human blood, which

can be adapted for nor-6α-oxycodol.[3][4] The availability of a nor-6α-oxycodol analytical

reference standard is essential for method development and validation.[1]

Sample Preparation: Solid Phase Extraction (SPE)
Sample Pre-treatment: To 0.5 mL of whole blood, add internal standard solution.

Lysis: Vortex and allow to stand for 5 minutes.

Extraction: Use a Bond Elut Certify SPE column.

Condition the column with methanol followed by deionized water.

Load the pre-treated sample onto the column.
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Wash the column with deionized water, followed by an acidic wash (e.g., 0.1 M acetate

buffer, pH 4), and then a final wash with methanol.

Dry the column under vacuum.

Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium

hydroxide (e.g., 80:20:2 v/v/v).

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: An Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass

spectrometer.[3][4]

Chromatographic Column: A reverse-phase column suitable for the separation of polar

compounds.

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium

formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple

reaction monitoring (MRM) for the specific precursor and product ion transitions of the

analyte and internal standard.
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Sample Preparation

Analysis

Whole Blood Sample (0.5 mL)

Add Internal Standard

Solid Phase Extraction (SPE)

Evaporation to Dryness

Reconstitution in Mobile Phase

LC-MS/MS Analysis

Data Processing and Quantification
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General experimental workflow for the analysis of nor-6α-oxycodol.

Pharmacological Activity
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The pharmacological activity of nor-6α-oxycodol, including its binding affinity for opioid

receptors and its potential analgesic effects, has not been characterized in the reviewed

literature. As the N-demethylation of many opioids results in metabolites with altered receptor

binding profiles and pharmacological activity, the investigation of nor-6α-oxycodol's effects

represents a potential area for future research.

Conclusion and Future Directions
Nor-6α-oxycodol is a recognized, albeit minor, metabolite of oxycodone. This technical guide

has synthesized the available information on its chemical properties, metabolic formation, and

analytical considerations. The provided experimental protocol for its precursor, 6α-oxycodol,

offers a robust starting point for the development of a validated quantitative method for nor-6α-

oxycodol.

Significant knowledge gaps remain, particularly concerning the specific pharmacokinetic profile

and pharmacological activity of nor-6α-oxycodol. Future research should focus on:

Pharmacokinetic Studies: Characterizing the Cmax, Tmax, and elimination half-life of nor-6α-

oxycodol in preclinical models and human subjects.

Enzyme Phenotyping: Conclusively identifying the CYP450 isoenzyme(s) responsible for the

N-demethylation of 6α-oxycodol.

Pharmacological Profiling: Determining the opioid receptor binding affinity and functional

activity of nor-6α-oxycodol to understand its potential contribution to the overall

pharmacological effects of oxycodone.

A more complete understanding of all of oxycodone's metabolites, including nor-6α-oxycodol, is

essential for a comprehensive assessment of its disposition and effects, which has implications

for drug development, clinical pharmacology, and forensic toxicology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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